![molecular formula C18H17NO2 B15338683 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL CAS No. 788157-75-5](/img/structure/B15338683.png)
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is an organic compound with a complex structure that includes a naphthalene ring, an amino group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and dyes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxyphenol: This compound shares the methoxy and amino groups but lacks the naphthalene ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure but with different substitution patterns on the aromatic rings.
Uniqueness
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is unique due to the presence of both a naphthalene ring and a methoxyphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and diverse reactivity in chemical synthesis.
Propiedades
Número CAS |
788157-75-5 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20/h2-11,17,20H,19H2,1H3 |
Clave InChI |
TYGFEXYYRRUKID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


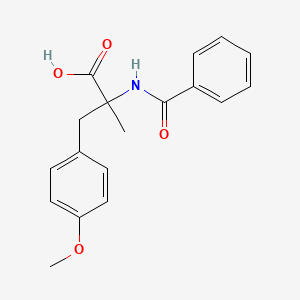
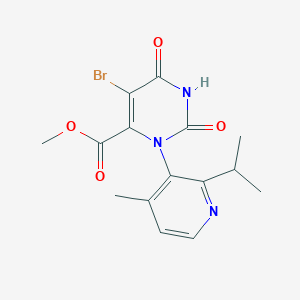
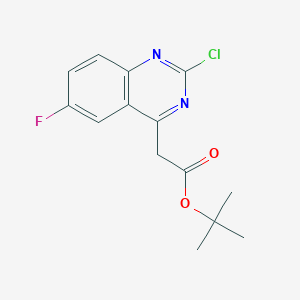
![1-[3-(Boc-amino)-1-pyrrolyl]ethanone](/img/structure/B15338629.png)

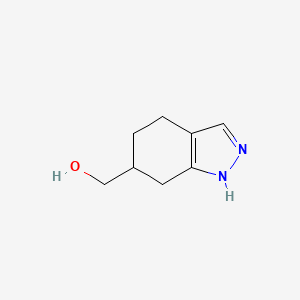
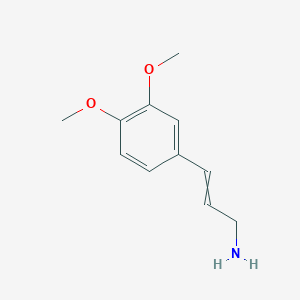
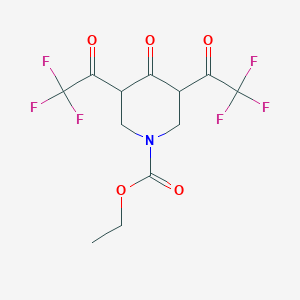
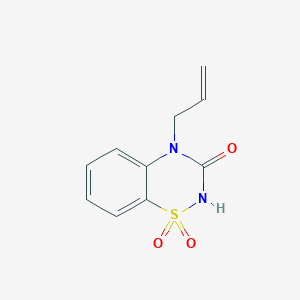
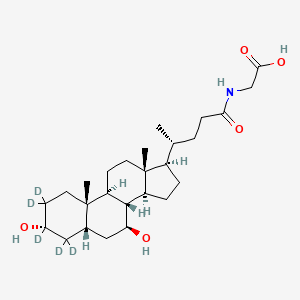
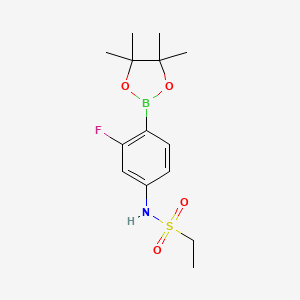
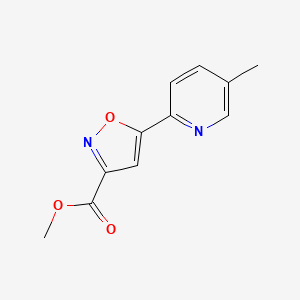

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
